3-(3-chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Description
3-(3-Chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 3-chloropropanamido substituent at the 3-position of the benzofuran core and a 2,4-dimethoxyphenyl group attached via the carboxamide nitrogen (Fig. 1). Its molecular formula is C₁₈H₁₄Cl₂N₂O₃, with a molecular weight of 377.22 g/mol . The compound’s structure combines electron-donating methoxy groups and electron-withdrawing chloro substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-(3-chloropropanoylamino)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-26-12-7-8-14(16(11-12)27-2)22-20(25)19-18(23-17(24)9-10-21)13-5-3-4-6-15(13)28-19/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKGCHKLRVHKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Chloropropanamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzofuran class, characterized by a benzofuran core with a carboxamide functional group and a chloropropanamide side chain. Its molecular formula is C_{18}H_{20}ClN_{1}O_{4}, and it has a molecular weight of approximately 345.81 g/mol.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit:
- Inhibitory effects on cholinesterases : This action can potentially enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
- Modulation of cannabinoid receptors : The compound may influence the endocannabinoid system, which plays a crucial role in various physiological processes, including pain modulation and immune response .
Biological Activity Overview
The following table summarizes the key biological activities observed for this compound:
Case Studies
-
Neuroprotective Effects :
A study assessed the neuroprotective properties of benzofuran derivatives, including this compound. It demonstrated significant inhibition of butyrylcholinesterase and protection against amyloid-beta-induced neurotoxicity in cellular models. This suggests potential applications in Alzheimer's therapy . -
Antimicrobial Activity :
Another investigation evaluated the antimicrobial efficacy of related benzofuran compounds against various bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity, which could be explored further for therapeutic applications in infectious diseases . -
Insecticidal Properties :
Research into related compounds has shown promise as larvicides against mosquito vectors such as Aedes aegypti. While specific data on this compound's insecticidal activity is limited, its structural analogs have demonstrated effective larvicidal properties, indicating potential for broader applications in vector control .
Toxicological Profile
Toxicological assessments reveal that this compound exhibits low toxicity levels in mammalian models. In studies where high doses were administered (up to 2000 mg/kg), no significant adverse effects were noted on vital organs such as the liver and kidneys . This safety profile is critical for its potential therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Electronic Properties: The 2,4-dimethoxyphenyl group in the target compound introduces strong electron-donating effects, which may enhance solubility in polar solvents compared to the chloro- or fluorophenyl analogs .
Impact of Halogenation :
- Chloro substituents (e.g., in ) are associated with higher lipophilicity (logP), which could improve membrane permeability but reduce aqueous solubility .
- Fluorine ( and ) often enhances metabolic stability and introduces dipole interactions in protein binding pockets .
Steric Considerations :
- The biphenyl-acetamido group in adds significant steric bulk, which might hinder interactions with compact active sites but improve selectivity for larger binding pockets .
Limitations in Available Data:
The provided evidence lacks detailed physicochemical data (e.g., melting point, solubility) or biological activity profiles for the target compound. However, inferences can be drawn from structural trends observed in analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
